molecular formula C14H11BrN4O3 B2695448 5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide CAS No. 2034416-09-4

5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide

Cat. No. B2695448
CAS RN: 2034416-09-4
M. Wt: 363.171
InChI Key: TUQMSQUOGVCWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

An efficient Pd catalyzed cross-coupling method for 5-bromo-1,2,3-triazine is described . Optimization of the reaction conditions allowed for the preparation of a representative scope of (hetero)aryl-1,2,3-triazines .


Molecular Structure Analysis

The molecular formula of this compound is C15H12BrN5O2. The dynamic behavior and structural changes of the systems were analyzed by the calculation of energy and the root mean square deviation (RMSD) .


Chemical Reactions Analysis

The compound is involved in efficient Pd catalyzed cross-coupling reactions . These reactions have been optimized to allow for the preparation of a representative scope of (hetero)aryl-1,2,3-triazines .

Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers synthesized analogues of N-(4-bromophenyl)furan-2-carboxamide, demonstrating significant in vitro antibacterial activities against drug-resistant bacteria, including A. baumannii and K. pneumoniae. Docking studies and molecular dynamics simulations validated the compounds' effectiveness, offering a foundation for developing new antibacterial agents (Siddiqa et al., 2022).

Novel Synthesis Techniques

An efficient synthesis method for 2,5-diimino-furans via palladium-catalyzed cyclization, serving as precursors to maleamides, was described. This synthesis pathway may offer valuable insights into developing methodologies for related compounds, including the compound of interest (Jiang et al., 2014).

Antiprotozoal Activity

A study on dicationic imidazo[1,2-a]pyridines, including compounds synthesized from bromofuran derivatives, showed strong DNA affinities and significant in vitro and in vivo activities against protozoal infections. This suggests potential antiprotozoal applications for structurally related compounds (Ismail et al., 2004).

Crystallographic and Spectroscopic Characterization

The crystal structure and spectroscopic characterization of a bromo-substituted indazole derivative were detailed, highlighting the importance of structural analysis in understanding compound interactions and stability. Such studies are crucial for the development of compounds with specific biological activities (Anuradha et al., 2014).

Anti-Influenza Virus Activity

Heterocyclic compounds based on bromophenyl furanone derivatives showed promising activity against the H5N1 avian influenza virus, underscoring the potential for developing antiviral agents from furan derivatives (Flefel et al., 2012).

properties

IUPAC Name

5-bromo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O3/c15-12-6-5-11(22-12)13(20)16-7-8-19-14(21)9-3-1-2-4-10(9)17-18-19/h1-6H,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQMSQUOGVCWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.